3-(6-Propoxypyridazin-3-yl)aniline
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Overview
Description
3-(6-Propoxypyridazin-3-yl)aniline is a compound that belongs to the class of pyridazine derivatives Pyridazine is a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Propoxypyridazin-3-yl)aniline typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-dicarbonyl compound. This reaction forms the basic pyridazine structure.
Introduction of the Propoxy Group: The propoxy group can be introduced via nucleophilic substitution reactions. For example, the reaction of a halogenated pyridazine with propanol in the presence of a base can yield the propoxypyridazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(6-Propoxypyridazin-3-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline in the presence of a palladium catalyst for amination reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridazine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-Propoxypyridazin-3-yl)aniline has several scientific research applications:
Medicinal Chemistry: Pyridazine derivatives are known for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3-(6-Propoxypyridazin-3-yl)aniline involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets would depend on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(6-Methoxypyridazin-3-yl)aniline: Similar structure but with a methoxy group instead of a propoxy group.
3-(6-Ethoxypyridazin-3-yl)aniline: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
3-(6-Propoxypyridazin-3-yl)aniline is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other pyridazine derivatives with different substituents .
Properties
IUPAC Name |
3-(6-propoxypyridazin-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-8-17-13-7-6-12(15-16-13)10-4-3-5-11(14)9-10/h3-7,9H,2,8,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYNESKMZBAXGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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